molecular formula C12H11NO2S B7831709 Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate

Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate

Cat. No.: B7831709
M. Wt: 233.29 g/mol
InChI Key: ZMHSOGOEEMQGAS-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the thiazino moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of indole derivatives with thiazino precursors under acidic or basic conditions.

  • Cyclization Reactions: Cyclization reactions are employed to form the thiazino ring, often using strong oxidizing agents or specific catalysts.

  • Methylation: The final step usually involves the methylation of the carboxylate group to produce the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, often with different functional groups.

  • Substitution Products: Substituted derivatives with different substituents on the indole or thiazino ring.

Scientific Research Applications

Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole derivatives, thiazino derivatives, and related heterocyclic compounds.

  • Uniqueness: The specific arrangement of the thiazino ring and the carboxylate group in this compound sets it apart from other similar molecules, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 9-thia-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8-3-2-4-10-11(8)13(9)5-6-16-10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSOGOEEMQGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C3N1CCSC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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